molecular formula C19H23FN4O4S B2702068 N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1351658-52-0

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2702068
CAS No.: 1351658-52-0
M. Wt: 422.48
InChI Key: UGCJVHKYARKAEF-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H23FN4O4S and its molecular weight is 422.48. The purity is usually 95%.
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Biological Activity

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with the CAS number 1903480-39-6, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H21FN6O3, with a molecular weight of 424.4 g/mol. The structure features a piperidine ring substituted with a methylsulfonyl group and an oxopyrimidine moiety, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC21H21FN6O3
Molecular Weight424.4 g/mol
CAS Number1903480-39-6
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical biochemical pathways.

  • Enzyme Inhibition : The presence of the pyrimidine ring is believed to enhance binding affinity to target enzymes, potentially modulating their activity.
  • Receptor Interaction : The fluorophenyl group may influence the compound's lipophilicity, facilitating better membrane permeability and receptor binding.

Biological Assays and Findings

Recent research has focused on evaluating the compound's efficacy through various in vitro and in vivo assays.

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties. For example, it was tested against several bacterial strains, showing promising Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound could be effective against resistant strains of bacteria, warranting further investigation into its potential as an antibacterial agent.

Anti-inflammatory Properties

Additionally, studies have indicated that the compound possesses anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies

A recent case study published in ACS Chemical Letters explored the synthesis and biological evaluation of similar compounds related to this compound. The study highlighted the importance of structural modifications in enhancing biological activity against specific targets such as carbonic anhydrases .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O4S/c1-29(27,28)24-9-6-15(7-10-24)19(26)21-8-11-23-13-22-17(12-18(23)25)14-2-4-16(20)5-3-14/h2-5,12-13,15H,6-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCJVHKYARKAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.